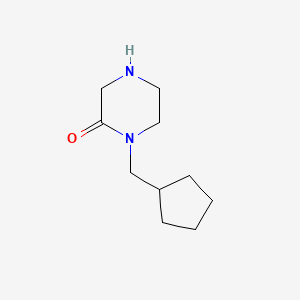

1-(Cyclopentylmethyl)piperazin-2-one

Description

Significance of Piperazin-2-one (B30754) Scaffolds in Synthetic Chemistry and Molecular Design

The piperazin-2-one motif is a heterocyclic compound that has garnered significant attention in medicinal chemistry and is often regarded as a "privileged scaffold." bohrium.comdicp.ac.cn This designation means its molecular framework is recurrently found in a variety of biologically active compounds and approved drugs. bohrium.comdicp.ac.cn Small heterocyclic rings like piperazin-2-one are prevalent in numerous bioactive natural products and are widely utilized as foundational structures in drug discovery. thieme.de

The value of the piperazin-2-one scaffold is linked to its peptidomimetic properties, which arise from the specific positioning of its heteroatoms. bohrium.com This allows it to mimic peptide structures and potentially interact with biological targets in a similar fashion. The versatility of the piperazine (B1678402) core provides a robust framework for designing and synthesizing new bioactive compounds. tandfonline.comnih.gov Its chemical reactivity and conformational properties are valuable tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov Consequently, synthetic chemists continue to develop novel strategies for the efficient and rapid synthesis of structurally diverse piperazin-2-ones for investigation in medicinal chemistry. thieme.de

Overview of the Cyclopentylmethyl Moiety in Chemical Structures

The cyclopentylmethyl group is an alkyl substituent derived from cyclopentane (B165970). While detailed research often focuses on larger molecules incorporating this moiety, its fundamental physicochemical characteristics can be inferred from related compounds like Cyclopentyl Methyl Ether (CPME). The cyclopentyl group imparts significant hydrophobicity (a tendency to repel water). bohrium.comwikipedia.org This property is crucial in molecular design, as it can influence how a molecule interacts with biological membranes and protein binding sites.

The cyclopentyl ring is also noted for its relative chemical stability. Structures containing this moiety, such as CPME, are stable under a wide range of conditions, including the presence of acids, bases, and nucleophilic reagents. bohrium.com This stability makes the cyclopentylmethyl group a desirable component in complex molecules that must be synthesized through multi-step processes. bohrium.com Furthermore, it is often considered a "green" or environmentally preferable alternative to other solvents and chemical groups due to its lower toxicity profile. bohrium.comontosight.ai

Research Context for 1-(Cyclopentylmethyl)piperazin-2-one: Bridging Structural Features and Advanced Investigation

This compound (CAS Number: 59702-17-9) is a specific molecule that combines the piperazin-2-one core with a cyclopentylmethyl substituent at the N1 position. bldpharm.comcymitquimica.com This compound is commercially available for laboratory and research use, indicating its role as a building block or a subject for chemical and biological screening. bldpharm.comcymitquimica.com

The investigation of such N-substituted piperazin-2-ones allows researchers to explore how different alkyl groups influence the biological profile of the core structure, contributing to the broader understanding of structure-activity relationships in drug discovery.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59702-17-9 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₉H₁₆N₂O | bldpharm.comchemenu.com |

| Molecular Weight | 168.24 g/mol | bldpharm.comcymitquimica.comchemenu.com |

| Synonyms | 1-Cyclopentyl-piperazin-2-one; 2-Piperazinone, 1-Cyclopentyl- | cymitquimica.comcymitquimica.com |

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-7-11-5-6-12(10)8-9-3-1-2-4-9/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXLVVZYRKBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Functionalization of 1 Cyclopentylmethyl Piperazin 2 One Frameworks

Strategies for Modifying the Piperazin-2-one (B30754) Scaffold

The modification of the piperazin-2-one ring system can be achieved through several synthetic strategies, including reactions that alter the core structure and those that append new functionalities. mdpi.com The piperazine (B1678402) scaffold is considered a "privileged structure" in drug discovery due to its common presence in biologically active compounds. nih.gov While functionalization at the nitrogen atoms is well-established, modifications at the carbon positions of the ring have historically been more challenging, limiting structural diversity. mdpi.com

The structural integrity of the 1-(cyclopentylmethyl)piperazin-2-one core can be altered through selective cleavage and reduction reactions. The amide bond within the piperazin-2-one ring is a primary target for such transformations.

Reduction of the Amide Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the this compound into its corresponding piperazine derivative, 1-(cyclopentylmethyl)piperazine. This transformation eliminates the planar amide moiety, increasing the flexibility of the ring.

Hydrolytic Cleavage: The amide bond can be cleaved under hydrolytic conditions, typically by refluxing in strong acid or base. This reaction opens the piperazin-2-one ring to yield a linear ethylenediamine (B42938) derivative. The specific product depends on the reaction conditions and the initial substitution pattern of the ring.

A related synthetic strategy involves the catalytic reductive cyclization of dioximes to form the piperazine ring. mdpi.com This process, which involves the hydrogenolysis of N-O bonds and subsequent cyclization and reduction, highlights the chemical pathways that can be manipulated to either form or, in reverse, deconstruct the piperazine core. mdpi.com

Table 1: Key Reactions for Modifying the Piperazin-2-one Core| Reaction Type | Reagent/Condition | Transformation | Resulting Structure |

|---|---|---|---|

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Reduces the C=O group of the lactam to a CH₂ group. | 1-(Cyclopentylmethyl)piperazine |

| Hydrolytic Cleavage | Strong acid or base (e.g., HCl, NaOH), heat | Cleaves the amide bond within the ring. | Linear ethylenediamine derivative |

Direct functionalization of the carbon atoms (C-H functionalization) of the piperazine ring is a modern synthetic approach that expands structural diversity beyond traditional N-substitution. mdpi.com Historically, only about 20% of piperazines in medicinal chemistry featured substituents on the carbon atoms due to synthetic challenges. mdpi.com Recent advances, however, provide new avenues for these modifications.

Photoredox Catalysis: This method allows for the direct α-C–H heteroarylation of piperazines. Using an iridium-based photoredox catalyst, a range of heteroarenes can be coupled to the carbon atom adjacent to a nitrogen atom. mdpi.com

SnAP Reagents: Tin Amine Protocol (SnAP) reagents can be used with copper catalysis to achieve C-H functionalization. This methodology allows for the synthesis of α-heteroarylated piperazines by engaging various heterocyclic aldehydes. mdpi.com

These methods provide powerful tools for creating derivatives of this compound with substituents at positions C-3, C-5, or C-6, which can significantly influence the molecule's steric and electronic properties.

Table 2: Modern Methods for C-H Functionalization of the Piperazine Ring| Method | Catalyst System | Typical Reaction | Key Advantage |

|---|---|---|---|

| Photoredox C–H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ | Coupling of heteroarenes to the α-carbon. | Enables direct C-C bond formation with a wide range of heteroarenes. mdpi.com |

| SnAP Reagents | Copper (catalytic) | Synthesis of α-heteroarylated piperazines from aldehydes. | Streamlined synthesis with expanded scope for heterocyclic aldehydes. mdpi.com |

The this compound framework can be conjugated with other chemical moieties to create hybrid molecules with potentially novel properties. The piperazine ring often acts as a versatile linker in the design of such conjugates. nih.gov

Coumarin (B35378) Conjugates: Coumarins are a class of benzopyrone compounds. A common synthetic route involves reacting a piperazine derivative with a reactive coumarin, such as 4-chloro coumarin. The nucleophilic nitrogen of the piperazine displaces the chlorine atom to form a C-N bond, linking the two scaffolds. nih.gov

Indole (B1671886) Conjugates: Indole, a prominent heterocyclic compound found in many pharmaceuticals, can also be conjugated to the piperazine ring. nih.gov For instance, an intermediate piperazine-coumarin conjugate can be further reacted with various indole aldehydes. This process, often catalyzed by piperidine, results in a complex hybrid molecule incorporating all three components. nih.gov

These conjugation strategies allow for the combination of distinct pharmacophores, which can lead to synergistic effects or new biological activities.

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a vital tool for improving the detection and characterization of molecules like this compound using modern analytical techniques. The native molecule may lack the necessary properties for sensitive detection, a limitation that can be overcome by introducing specific functional groups.

The saturated piperazine ring does not possess a strong chromophore, meaning it does not absorb ultraviolet (UV) light significantly. This makes direct, sensitive detection by High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging. researchgate.net To address this, the molecule can be reacted with a derivatizing agent that attaches a UV-active moiety.

A common agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl). The reaction of the secondary amine in the piperazine ring with NBD-Cl forms a stable, UV-active derivative. This allows for the trace-level analysis and quantification of the parent compound in various matrices using standard HPLC-UV instrumentation. researchgate.net

In mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), derivatization can significantly enhance signal intensity and improve the ionization efficiency of an analyte. nih.gov For piperazine-containing compounds, derivatization can introduce a permanently charged group or a moiety that is more readily ionized.

Piperazine-based reagents such as 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been used to derivatize the carboxyl groups of peptides. nih.gov This strategy enhances their detection in MALDI-MS. A similar principle can be applied to this compound. By introducing a functional group (e.g., a carboxylic acid) onto the scaffold, it could then be derivatized with a reagent like 2-PP. The pyridyl group in the resulting derivative readily accepts a proton, leading to a more stable and abundant ion in the mass spectrometer, thereby improving detection sensitivity. nih.gov

Table 3: Derivatization Agents for Enhanced Analytical Detection| Analytical Technique | Derivatizing Agent | Purpose of Derivatization | Resulting Feature |

|---|---|---|---|

| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduce a chromophore for UV detection. | Stable, UV-active NBD-piperazine adduct. researchgate.net |

| MALDI-MS | 1-(2-pyridyl)piperazine (2-PP) | Improve ionization efficiency and signal intensity. | Derivative with a readily protonated pyridyl group. nih.gov |

Pharmacophore Exploration through Structural Modification

The exploration of the pharmacophoric features of the this compound framework is crucial for understanding its interaction with biological targets and for the rational design of new, more potent, and selective analogs. In the absence of direct structure-activity relationship (SAR) studies for this specific molecule, insights can be drawn from broader knowledge of piperazine and piperazin-2-one derivatives. The key structural components of this compound that are amenable to modification include the cyclopentylmethyl group at the N-1 position, the piperazin-2-one core, and the secondary amine at the N-4 position.

The Role of the N-1 Substituent

Cycloalkyl Groups: The cyclopentylmethyl group in the parent compound provides a specific lipophilic and steric profile. Modifications to this cycloalkyl moiety can be explored to probe the binding pocket. For instance, varying the ring size (e.g., cyclobutylmethyl, cyclohexylmethyl) could determine the optimal spatial requirements of the target. The introduction of substituents on the cyclopentyl ring, such as methyl or hydroxyl groups, could also provide additional interaction points and modulate the compound's properties.

Bioisosteric Replacements: The cyclopentyl ring can be replaced with other cyclic or acyclic moieties to explore different chemical spaces. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. Examples of potential bioisosteric replacements for the cyclopentylmethyl group are presented in the table below.

| Original Fragment | Potential Bioisostere | Rationale for Modification |

| Cyclopentylmethyl | Cyclohexylmethyl | Increase lipophilicity and explore larger binding pockets. |

| Cyclopentylmethyl | Tetrahydrofuranylmethyl | Introduce a heteroatom to potentially form hydrogen bonds. |

| Cyclopentylmethyl | Benzyl | Introduce an aromatic ring for potential π-π stacking interactions. |

| Cyclopentylmethyl | Isobutyl | Evaluate the necessity of a cyclic structure for activity. |

Modifications of the Piperazin-2-one Core

The piperazin-2-one ring itself offers several positions for modification to explore the pharmacophore.

Substitution at C-3, C-5, and C-6: Introduction of small alkyl or functional groups at the carbon atoms of the piperazin-2-one ring can impact the molecule's conformation and its interaction with the target. For example, methylation at the C-3 position could introduce a chiral center, potentially leading to stereoselective binding.

Lactam Carbonyl Group: The carbonyl group of the lactam is a key feature, likely acting as a hydrogen bond acceptor. Modifications to this group are generally limited without significantly altering the core structure, but its importance as a pharmacophoric feature should be noted in any modeling studies.

Functionalization of the N-4 Position

Acylation and Sulfonylation: Acyl and sulfonyl groups can be introduced to explore the presence of nearby hydrogen bond donors or hydrophobic pockets. The nature of the acyl or sulfonyl group (e.g., aromatic, aliphatic) can be varied to fine-tune these interactions.

Alkylation and Arylation: Introduction of alkyl or aryl groups at the N-4 position can significantly alter the compound's lipophilicity and steric bulk, which can be crucial for optimizing target engagement and pharmacokinetic parameters. Structure-activity relationship studies on other piperazine series have often shown that the nature of the N-aryl or N-alkyl substituent is a key determinant of activity and selectivity.

The systematic structural modification of the this compound framework, guided by the principles of pharmacophore exploration, is a valid strategy for the discovery of novel and more effective therapeutic agents. The table below summarizes some potential modifications and their intended purpose in pharmacophore exploration.

| Modification Site | Structural Change | Potential Impact on Pharmacophore |

| N-1 Cyclopentyl Ring | Varying ring size (cyclobutyl, cyclohexyl) | Probing steric limits of the binding pocket. |

| N-1 Cyclopentyl Ring | Introduction of substituents (e.g., -OH, -CH3) | Introducing new interaction points (H-bonding, hydrophobic). |

| Piperazin-2-one Core | Alkylation at C-3, C-5, or C-6 | Exploring conformational effects and additional binding. |

| N-4 Amine | Arylation or Heteroarylation | Introducing potential π-stacking or hydrogen bonding interactions. |

| N-4 Amine | Acylation or Sulfonylation | Probing for hydrogen bond donors and hydrophobic regions. |

Advanced Structural Analysis and Spectroscopic Elucidation of Piperazin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and conformational details of a molecule in solution. For 1-(Cyclopentylmethyl)piperazin-2-one, both ¹H and ¹³C NMR would provide a detailed picture of the molecular framework.

In ¹H NMR, the protons of the cyclopentyl ring would exhibit complex splitting patterns due to their diastereotopic nature. The methylene (B1212753) protons of the cyclopentylmethyl group, being adjacent to the piperazinone nitrogen, would appear as a distinct multiplet. The protons on the piperazin-2-one (B30754) ring are expected to show characteristic signals corresponding to their positions relative to the carbonyl group and the N-substituent. Dynamic NMR studies on related N,N'-substituted piperazines have been used to investigate the energy barriers of ring inversion, a phenomenon that could also be studied for this compound to understand its conformational dynamics in solution. beilstein-journals.org

¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments. The carbonyl carbon of the lactam would resonate at a characteristic downfield shift (typically ~170 ppm). The carbons of the cyclopentyl and piperazinone rings would appear in the aliphatic region of the spectrum. The connectivity established by these techniques is crucial for confirming the successful synthesis of the target molecule. In studies of similar heterocyclic compounds, 2D NMR techniques like COSY and HSQC are routinely used to assign proton and carbon signals unambiguously. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazinone CH₂ (adjacent to C=O) | 3.2 - 3.5 |

| Piperazinone CH₂ (adjacent to N-CH₂) | 2.8 - 3.1 |

| N-CH₂ (exocyclic) | 2.4 - 2.7 |

| Cyclopentyl CH | 1.8 - 2.1 |

| Cyclopentyl CH₂ | 1.2 - 1.7 |

| Piperazinone NH | 5.0 - 7.0 (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 168 - 172 |

| Piperazinone CH₂ (adjacent to C=O) | 45 - 50 |

| Piperazinone CH₂ (adjacent to N-CH₂) | 50 - 55 |

| N-CH₂ (exocyclic) | 58 - 62 |

| Cyclopentyl CH | 35 - 40 |

| Cyclopentyl CH₂ | 25 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₈N₂O), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million. This allows for the unambiguous confirmation of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, cleavage of the cyclopentylmethyl group or fragmentation of the piperazinone ring would produce characteristic daughter ions, further supporting the proposed structure. nist.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Derivatives

While this compound itself is achiral, the introduction of substituents on the piperazinone or cyclopentyl rings could create chiral centers. For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be essential for determining the absolute stereochemistry. The synthesis of chiral piperazin-2-ones has been a subject of interest, with methods like asymmetric hydrogenation being developed to control the stereochemical outcome. rsc.orgrsc.org The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and by comparing experimental spectra with those predicted by computational methods, the absolute configuration of stereocenters can be assigned.

X-ray Crystallography for Definitive Molecular Structure

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For N-substituted piperazines and related compounds, X-ray crystallography has been used to study the conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the orientation of the substituents. wm.edunih.gov In the case of this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the piperazin-2-one ring, which is expected to be non-planar, and the conformation of the cyclopentylmethyl substituent relative to the ring. mdpi.comiucr.org

Vibrational Spectroscopy for Functional Group Identification

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch | 1650 - 1680 |

| C-N | Stretch | 1100 - 1300 |

Computational and Theoretical Investigations of 1 Cyclopentylmethyl Piperazin 2 One and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drugs and for virtual screening of compound libraries. For analogues of 1-(Cyclopentylmethyl)piperazin-2-one, docking studies have been instrumental in elucidating their interactions with various biological targets.

Research on piperazine-containing molecules frequently employs docking to predict their binding affinity and interactions within the active sites of enzymes and receptors. For instance, studies on piperazine (B1678402) derivatives targeting the sigma-1 (σ1R) and histamine H3 (H3R) receptors have used docking to identify key amino acid residues responsible for ligand recognition and affinity. nih.govacs.org These simulations often reveal that the protonated nitrogen atoms of the piperazine ring form crucial hydrogen bonds or ionic interactions, while appended hydrophobic groups, such as the cyclopentyl moiety, occupy lipophilic pockets within the receptor. nih.gov Similarly, docking studies of piperazine-chalcone hybrids against VEGFR-2 kinase and other piperazine derivatives against anticancer targets have successfully predicted binding modes that correlate with experimental activity. tandfonline.comnih.govnih.gov The integration of docking with experimental methods provides a powerful strategy for the rational design and optimization of drug candidates. connectjournals.com

Table 1: Example of Molecular Docking Results for a Piperazine Analogue Targeting the Histamine H3 Receptor This table is illustrative, based on findings for piperazine derivatives in cited literature.

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Human Histamine H3 Receptor (hH3R) | nih.govacs.org |

| Key Interacting Residues | Asp114, Tyr115, Glu206, Trp371 | nih.gov |

| Primary Interactions | Salt bridge with Asp114, π-π stacking with Tyr115 | nih.gov |

| Predicted Binding Energy | Varies based on specific analogue substitutions | acs.org |

| Role of Piperazine Core | Forms critical ionic interaction with Asp114 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Mechanisms

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked pose, understand the flexibility of the binding pocket, and analyze the persistence of key interactions.

For piperazine-based compounds, MD simulations are often performed as a follow-up to docking to validate the predicted binding mode. nih.govacs.org Studies on dual-targeting piperazine derivatives have used MD simulations of several hundred nanoseconds to confirm the stability of the compounds within the binding pockets of their respective receptors. nih.govacs.org These simulations can reveal that critical interactions, such as hydrogen bonds and salt bridges identified in docking, are maintained throughout the simulation, lending confidence to the proposed binding hypothesis. researchgate.net MD simulations have also been applied to understand the behavior of piperazine itself in solution, for example, in studying its role in carbon dioxide absorption, which highlights the molecule's dynamic interactions and hydrogen-bonding capabilities. nih.govuib.no

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate a range of molecular properties, including orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and molecular orbital distributions. These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

In the study of piperazine analogues, DFT calculations are often employed to compute molecular descriptors that are subsequently used in Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com For example, the HOMO-LUMO energy gap can be used as an indicator of chemical stability, while the distribution of the electrostatic potential can reveal regions of a molecule that are likely to engage in electrostatic interactions with a biological target. bohrium.com Studies on novel piperazine derivatives have used DFT to correlate calculated electronic properties with experimental spectroscopic data and to understand the intermolecular forces that govern crystal packing. bohrium.com These theoretical calculations provide deep insights that are complementary to experimental findings.

In Silico Prediction of Molecular Properties for Design Optimization

In silico prediction involves the use of computational models to estimate the physicochemical, pharmacokinetic, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule before it is synthesized. This early assessment is critical for optimizing drug candidates and reducing the likelihood of late-stage failures in drug development.

While specific experimental or computational data for this compound is not available in public repositories, its molecular properties can be estimated based on its structure. The properties of a close structural analogue, 1-Cyclopentylpiperazin-2-one, have been computationally predicted and are available in databases such as PubChem. nih.gov These properties provide a baseline for understanding the likely characteristics of the target compound.

Table 2: Computed Molecular Properties for the Analogue 1-Cyclopentylpiperazin-2-one Data sourced from PubChem CID 1132965. nih.gov This compound is a close structural analogue of this compound.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| XLogP3-AA (Lipophilicity) | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

| Formal Charge | 0 |

| Complexity | 175 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are methods used to correlate variations in the chemical structure of a series of compounds with their biological activity. SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new compounds.

These approaches are widely used for series of piperazine and keto-piperazine derivatives to guide the design of more potent molecules. openpharmaceuticalsciencesjournal.com QSAR models for piperazine-based inhibitors have been successfully developed for various targets, including renin and acetylcholinesterase. openpharmaceuticalsciencesjournal.comnih.govresearchgate.net These models typically use a range of descriptors, including constitutional (e.g., number of double bonds), physicochemical (e.g., LogP), and quantum-chemical parameters (e.g., HOMO/LUMO energies from DFT), to build a predictive equation. mdpi.comopenpharmaceuticalsciencesjournal.com For instance, a QSAR study on piperazine-based mTORC1 inhibitors revealed that descriptors such as LUMO energy, molar refractivity, and topological polar surface area were significantly correlated with inhibitory activity. mdpi.com The insights gained from these models help medicinal chemists understand which structural modifications are likely to enhance or diminish the desired biological effect.

Mechanistic Studies of Molecular Interactions Involving Piperazin 2 One Derivatives

Characterization of Binding Mechanisms

To date, no specific studies have been published detailing the binding mechanisms of 1-(Cyclopentylmethyl)piperazin-2-one with biological targets. However, the analysis of related piperazine (B1678402) derivatives suggests that several non-covalent interactions could be significant. These may include:

Hydrogen Bonding: The piperazin-2-one (B30754) moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen), making it capable of forming strong hydrogen bonds with protein residues such as those with hydroxyl, carboxylate, or amide side chains.

Pi-Alkyl Interactions: The cyclopentylmethyl substituent introduces a non-polar, aliphatic group. This could engage in favorable pi-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.

Static Quenching: In studies involving fluorescent biomolecules, the formation of a stable complex between a ligand and the fluorophore can lead to static quenching. Future fluorescence spectroscopy studies could determine if this compound engages in this type of interaction, which would indicate the formation of a ground-state complex with its binding partner.

Biophysical Techniques for In Vitro Interaction Analysis

A thorough understanding of the molecular interactions of this compound would necessitate the use of various biophysical techniques. While no such data currently exists for this specific compound, the following methods are standard for characterizing the interactions of similar small molecules:

Fluorescence Spectroscopy: This technique is highly sensitive for monitoring changes in the local environment of intrinsic fluorophores (like tryptophan) in a protein upon ligand binding. Quenching of this fluorescence can provide information on binding affinity and the mechanism of interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comnih.gov This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insights into the driving forces of binding. malvernpanalytical.comnih.gov

Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of a target protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon addition of the compound would indicate a stabilizing interaction.

A hypothetical dataset from an ITC experiment for a generic piperazin-2-one derivative is presented below to illustrate the type of information that could be obtained for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | |

| Binding Affinity (KD) | 5.2 | µM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | -5.7 | cal/mol·K |

Elucidation of Conformational Changes Upon Molecular Interaction

The binding of a ligand to a protein can induce conformational changes in both molecules. For piperazine derivatives, the flexibility of the piperazine ring and the rotational freedom of the N-alkyl substituent are important factors. nih.gov Conformational studies on other 2-substituted piperazines have highlighted the preference for an axial conformation, which can be crucial for optimal binding to biological targets. nih.gov

Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the bound conformation of this compound within a target protein. Spectroscopic methods like circular dichroism (CD) could be employed to detect secondary structure changes in the protein upon binding.

Applications in Molecular Probe Development and Visualization

The piperazine scaffold is a common feature in the design of molecular probes for biological imaging. nih.gov These probes often incorporate a fluorophore, and the piperazine moiety can be functionalized to modulate properties such as cell permeability, target specificity, and photophysical characteristics. For instance, piperazine-based compounds have been developed as fluorescent probes for cellular imaging and as PET imaging agents. nih.govnih.gov

Currently, there is no evidence to suggest that this compound itself has been developed or utilized as a molecular probe. To be effective in this capacity, it would likely require conjugation to a reporter group, such as a fluorophore or a radionuclide.

Exploration of Chemical Space and Scaffold Diversification of Piperazin 2 One Derivatives

Combinatorial Chemistry Approaches for Compound Library Generation

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large and diverse libraries of compounds for high-throughput screening. nih.gov Both solid-phase and solution-phase synthesis strategies have been effectively employed to create libraries of piperazin-2-one (B30754) derivatives and related pharmacores.

Solid-phase synthesis offers advantages in terms of ease of purification and automation. One notable approach involves the synthesis of piperazinone-containing enkephalin mimetics on a solid support. acs.org In this method, an N-alkylation of a resin-bound amino acid is followed by coupling with various amines and subsequent cleavage and cyclization to yield the desired piperazinones. acs.org This traceless scaffold approach allows for significant diversification at multiple points of the molecule. Similarly, solid-phase routes have been developed for piperazine-2-carboxamide (B1304950) derivatives, which are closely related to piperazin-2-ones. These methods utilize a piperazine-2-carboxylic acid scaffold and allow for the introduction of diversity through the functionalization of two amino groups and one carboxylic acid group. 5z.com

Solution-phase parallel synthesis provides an alternative that can be advantageous for certain reaction types and for generating libraries where purification by chromatography is feasible. An efficient one-pot synthesis of a 61-membered library of piperazine-2,5-diones, a related class of compounds, has been reported, demonstrating the utility of solution-phase combinatorial approaches. nih.gov More directly relevant to piperazin-2-ones, a cascade, metal-promoted transformation has been developed that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. bohrium.comresearchgate.net This method is particularly well-suited for combinatorial synthesis as it introduces two points of diversity and forms three new bonds in a single pot, allowing for the efficient generation of a library of analogues. bohrium.comresearchgate.net

The following table summarizes key combinatorial approaches for generating libraries based on the piperazin-2-one and related scaffolds:

| Synthesis Strategy | Scaffold | Key Features | Points of Diversity | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Piperazinone | Traceless scaffold, N-alkylation of resin-bound amino acid | Amine substituent | acs.org |

| Solid-Phase Synthesis | Piperazine-2-carboxamide | Orthogonal protection of amino groups | Substituents at N1, N4, and the carboxamide | 5z.com |

| Solution-Phase Synthesis | Piperazine-2,5-dione | One-pot condensation reaction | Substituents derived from aldehydes | nih.gov |

| Solution-Phase Cascade Reaction | Piperazin-2-one | Metal-promoted, three-bond formation | Primary amine and aryl iodide | bohrium.comresearchgate.net |

Design Principles for N-Substituted Piperazin-2-one Analogues

The N-substituent of the piperazin-2-one ring plays a critical role in determining the pharmacological properties of the molecule. The design and selection of this substituent are guided by several principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The cyclopentylmethyl group in "1-(Cyclopentylmethyl)piperazin-2-one" serves as a specific example of how N-substitution can be used to explore chemical space.

One key design principle is the modulation of lipophilicity. The size and nature of the N-alkyl group can significantly impact the compound's solubility, permeability, and metabolic stability. For instance, in the development of CXCR4 antagonists, replacing a simple butylamine (B146782) side chain with N-alkyl piperazine (B1678402) moieties was explored to improve drug-like properties. The N-propyl piperazine analogue, for example, showed improved metabolic stability and reduced off-target effects compared to the parent compound. nih.gov This highlights the importance of tuning the N-substituent to achieve a balance between activity and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Another important consideration is the interaction of the N-substituent with the target protein. The substituent can occupy a specific pocket in the binding site, leading to enhanced affinity and selectivity. The shape, size, and rigidity of the N-substituent are crucial factors. The cyclopentylmethyl group, for example, introduces a moderately sized, lipophilic, and conformationally restricted moiety that can favorably interact with hydrophobic pockets in a target protein. Studies on arylpiperazine derivatives as 5-HT1A receptor ligands have shown that the N-1 substituent's properties significantly influence binding affinity. The shape, size, and rigidity of this substituent affect the formation of the receptor-ligand complex.

Furthermore, the N-substituent can be used to introduce additional pharmacophoric features, such as hydrogen bond donors or acceptors, or to orient other parts of the molecule for optimal interaction with the target. The choice of the N-substituent is therefore a critical step in the lead optimization process, and a wide variety of alkyl, aryl, and heterocyclic groups are often explored to fine-tune the properties of piperazin-2-one analogues.

Development of Hybrid Scaffolds Incorporating Piperazin-2-one Units

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. The piperazin-2-one scaffold has been successfully incorporated into a variety of hybrid structures.

One example is the development of acetophenone/piperazin-2-one (APPA) hybrids designed based on key pharmacophores from known anti-breast cancer drugs. nih.gov These hybrids have shown promising in vitro antiproliferative activity against triple-negative breast cancer cells. nih.gov Another study describes the design and synthesis of rhein (B1680588)–piperazine–furanone hybrids as potential anticancer agents. nih.gov In these molecules, the piperazine ring acts as a linker to connect the rhein and furanone moieties, with the resulting hybrids showing significantly enhanced cytotoxicity against lung cancer cells compared to the parent compounds. nih.gov

Quinazolinone–piperazine hybrids have also been synthesized and evaluated for their antimicrobial properties. ijpras.com These compounds demonstrated impressive antibacterial and antifungal activity against a range of pathogenic strains. ijpras.com Similarly, piperazine-hybridized coumarin (B35378) indolylcyanoenones have been developed as a new class of antibacterial agents, with one derivative showing potent inhibition of Pseudomonas aeruginosa. mdpi.com

The following table provides examples of hybrid scaffolds that incorporate the piperazin-2-one or a closely related piperazine unit:

| Hybrid Scaffold Components | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Acetophenone / Piperazin-2-one | Anticancer | Good in vitro antiproliferative activity against triple-negative breast cancer cells. | nih.gov |

| Rhein / Piperazine / Furanone | Anticancer | Enhanced cytotoxicity and selectivity against lung cancer cells compared to parent compounds. | nih.gov |

| Quinazolinone / Piperazine | Antimicrobial | Potent antibacterial and antifungal activity against pathogenic strains. | ijpras.com |

| Coumarin / Piperazine / Indolylcyanoenone | Antibacterial | Potent inhibition of Pseudomonas aeruginosa. | mdpi.com |

| 1,3,4-Oxadiazole / Piperazine | Alzheimer's Disease | Moderate to promising inhibition of hBACE-1. | acs.org |

Influence of Substituent Effects on Molecular Recognition

The nature and position of substituents on the piperazin-2-one scaffold have a profound impact on molecular recognition and, consequently, on the biological activity of the compound. The N-substituent, in particular, can significantly influence how the molecule binds to its biological target.

Structure-activity relationship (SAR) studies on a series of N-heterocyclic substituted piperazine derivatives have demonstrated that the N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings while maintaining high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov This suggests that the N-substituent can be modified to fine-tune receptor interactions without abolishing activity. The study also highlighted that a linker between the piperazine and the heterocyclic ring can be well-tolerated. nih.gov

In a study of piperazine-substituted chalcones as inhibitors of monoamine oxidase B (MAO-B), it was found that the presence of electron-withdrawing groups, such as fluorine or a trifluoromethyl group, on the phenyl ring significantly increased the inhibitory activity. nih.gov This indicates that electronic effects of the substituents play a crucial role in the interaction with the enzyme's active site.

The influence of the N-substituent on binding affinity has also been investigated for arylpiperazine derivatives targeting the 5-HT1A receptor. The docking analyses revealed that the shape, size, and rigidity of the N-1 substituent are critical for the formation of the receptor-ligand complex. Hydrogen bonding interactions between the substituent and specific amino acid residues in the binding site were found to be a key determinant of affinity.

For "this compound," the cyclopentylmethyl group at the N-1 position is a non-polar, bulky substituent. Its influence on molecular recognition would likely be through van der Waals interactions with a hydrophobic pocket in the target protein. The conformational rigidity of the cyclopentyl ring may also play a role in pre-organizing the molecule for optimal binding, potentially leading to higher affinity and selectivity compared to more flexible alkyl chains. The specific nature of these interactions would, of course, depend on the topology of the particular binding site.

The table below illustrates the influence of substituents on the activity of piperazine-based compounds from selected studies:

| Compound Series | Target | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| N-Heterocyclic Substituted Piperazines | D3 Dopamine Receptor | Introduction of various substituted indole rings at the N-position | Maintained high affinity and selectivity | nih.gov |

| Piperazine-Substituted Chalcones | MAO-B | Addition of electron-withdrawing groups to the phenyl ring | Increased inhibitory activity | nih.gov |

| Arylpiperazine Derivatives | 5-HT1A Receptor | Variation in the shape, size, and rigidity of the N-1 substituent | Significant impact on binding affinity through hydrogen bonding interactions | researchgate.net |

| Rhein–piperazine–furanone hybrids | A549 lung cancer cells | Introduction of a methoxy-containing furanone | Greatly enhanced cytotoxicity and selectivity | nih.gov |

Q & A

Q. Experimental Design

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve baseline separation of diastereomers .

- Solvent optimization : Adding 5–10% methanol to mobile phases reduces tailing and improves peak symmetry for polar byproducts .

Validation : LC-MS with ESI+ ionization confirms molecular ion peaks ([M+H]⁺ at m/z 209.1) and quantifies impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.